2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-
Overview
Description
CC-12074 is a bio-active chemical.
Mechanism of Action
Target of Action
Pomalidomide, the parent compound of metabolite M10, primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Pomalidomide binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates . This process modulates the activity of these substrates, influencing cellular processes such as cell cycle progression and immune response .
Biochemical Pathways
Pomalidomide affects several biochemical pathways. It inhibits the proliferation of hematopoietic tumor cells and enhances T cell– and natural killer cell–mediated immunity . It also induces cytotoxicity in lenalidomide-sensitive and -resistant cells .
Pharmacokinetics
Pomalidomide is well absorbed, with the parent compound being the predominant circulating component . It is extensively metabolized prior to excretion, with metabolites eliminated primarily in urine . Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Result of Action
The action of pomalidomide results in the inhibition of tumor cell proliferation and the enhancement of immune cell activity . It also induces cell cycle arrest in both lymphoma and multiple myeloma cells .
Action Environment
The action, efficacy, and stability of pomalidomide can be influenced by various environmental factors. For instance, the enzymatic activity of CYP1A2 and CYP3A4, which are involved in the metabolism of pomalidomide, can be affected by factors such as drug-drug interactions and individual genetic variations .
Biochemical Analysis
Biochemical Properties
Pomalidomide metabolite M10 interacts with various enzymes and proteins in the body. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation (43% of the dose), glutarimide ring hydrolysis (25%), and excretion of unchanged drug (10%) . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Cellular Effects
Pomalidomide, the parent compound, is known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Pomalidomide, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pomalidomide, the parent compound, and its metabolites are rapidly cleared from circulation, with terminal half-lives of 8.9 and 11.2 hours .
Metabolic Pathways
Pomalidomide metabolite M10 is involved in several metabolic pathways. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .
Transport and Distribution
Pomalidomide, the parent compound, is well absorbed, with parent compound being the predominant circulating component .
Subcellular Localization
Pomalidomide, the parent compound, is known to have significant effects on cellular function .
Properties
IUPAC Name |
5-amino-4-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)13(21)16(12(6)20)8(11(15)19)4-5-9(17)18/h1-3,8H,4-5,14H2,(H2,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYMXRZSOURPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918314-45-1 | |
Record name | Pomalidomide metabolite M10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918314451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-15262 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H195P4LXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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